![molecular formula C15H15N3 B2854935 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine CAS No. 2108834-24-6](/img/structure/B2854935.png)

6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

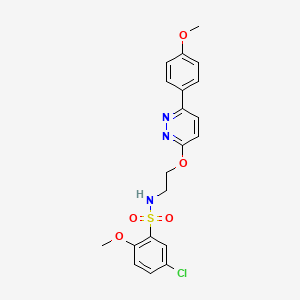

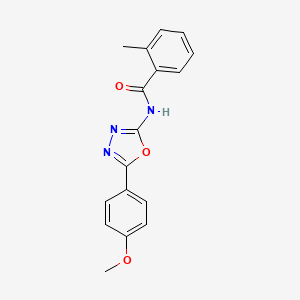

“6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazopyridine is the basic skeleton for many drugs and natural products, and their derivatives play an important role in the synthesis of many nitrogen fused heterocycles . Substituted imidazo[1,2-a]pyridines are significant due to their biological activity .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including being catalyst-free, using green solvent, being operationally simple, scalable, and eco-friendly .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” can be analyzed using NMR spectroscopy. For example, one study reported the 1H NMR and 13C NMR spectra of a similar compound .Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” can be studied using various techniques. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” include a density of 1.09±0.1 g/cm3 and a pKa of 7.07±0.50 . More detailed properties can be obtained using various analytical techniques.Applications De Recherche Scientifique

Pharmaceutical Drug Development

This compound serves as a core structure in the synthesis of various drugs. Its derivatives are found in medications like zolpidem, used for treating insomnia, and alpidem, an anxiolytic agent . The molecular structure is conducive to binding with VEGFR2 receptors, potentially inhibiting tumor growth and angiogenesis, making it a candidate for anti-cancer drug development .

Agricultural Chemicals

In agriculture, derivatives of this compound are integral in creating insecticides, fungicides, herbicides, and plant growth regulators . The imidazo[1,2-a]pyridine moiety’s versatility allows for the development of compounds that can protect crops from various pests and diseases, contributing to enhanced agricultural productivity.

Anticancer Agents

Specific derivatives, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline, have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines . These studies are crucial for discovering new cancer treatments, particularly those targeting the PI3Kα signaling pathway involved in cell growth and survival .

Antimicrobial Applications

The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of antimicrobial activities. They have been assessed for their potential against various bacterial and fungal strains, which could lead to new treatments for infectious diseases .

Organic Synthesis

This compound is a valuable heterocyclic scaffold in organic synthesis. It’s used in radical reactions for direct functionalization through methods like transition metal catalysis, metal-free oxidation, and photocatalysis . These synthetic routes are essential for creating complex molecules for further research and development.

Biological Activity Studies

The compound’s derivatives are studied for a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antiproliferative properties . These studies contribute to a deeper understanding of the compound’s potential in treating various conditions and diseases.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine is the VEGFR2 receptors . These receptors play a crucial role in tumor cell growth and angiogenesis .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction potentially inhibits the function of the VEGFR2 receptors, thereby inhibiting tumor cell growth and angiogenesis .

Biochemical Pathways

Given its potential role as a vegfr2 inhibitor, it can be inferred that it may affect pathways related tocell growth and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor cell growth and angiogenesis , given its potential role as a VEGFR2 inhibitor. This could result in a decrease in tumor size and spread.

Propriétés

IUPAC Name |

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHKBFADFHITIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)

![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2854860.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)